

The Role of Sodium Hippurate in Microbial Identification: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium hippurate*

Cat. No.: B1348504

[Get Quote](#)

This guide provides an in-depth exploration of the **sodium hippurate** hydrolysis test, a critical biochemical assay in the identification of several clinically significant microorganisms. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying biochemical principles, provides detailed experimental protocols, and discusses the diagnostic importance of this established method.

Introduction: The Imperative of Accurate Microbial Identification

In the realm of clinical microbiology and infectious disease research, the precise identification of pathogenic microorganisms is paramount. It underpins effective diagnosis, guides therapeutic choices, and informs epidemiological surveillance. While modern molecular techniques have revolutionized microbial identification, classical biochemical tests remain indispensable for their cost-effectiveness, reliability, and ease of implementation. The hippurate hydrolysis test is a prime example of such a durable and valuable assay. It assesses the ability of a microorganism to produce the enzyme hippuricase (also known as hippurate hydrolase), which catalyzes the hydrolysis of **sodium hippurate**.^{[1][2]}

This guide will delve into the nuances of the hippurate hydrolysis test, offering not just procedural steps but also the scientific rationale behind them, empowering the user to perform and interpret this assay with confidence and precision.

The Biochemical Principle: Unveiling the Action of Hippuricase

The hippurate hydrolysis test is predicated on the enzymatic cleavage of the amide bond in **sodium hippurate** (N-benzoylglycine).^[1] Bacteria possessing the enzyme hippuricase can hydrolyze this substrate into two end products: benzoic acid and the amino acid glycine.^[2]

The detection of one or both of these products forms the basis of the test. Historically, the test relied on the detection of benzoic acid, a process that was often lengthy.^{[1][3]} The advent of a rapid method to detect glycine has made the test more efficient and is now the most commonly used approach.^{[3][4]}

The Hydrolysis Reaction

The core of the test is the following enzymatic reaction:

The ability to perform this reaction is a key phenotypic characteristic used to differentiate and presumptively identify specific bacteria, including *Gardnerella vaginalis*, *Campylobacter jejuni*, *Listeria monocytogenes*, and Group B streptococci (*Streptococcus agalactiae*).^{[2][3][5][6]}

Detection of End Products

There are two primary methods for detecting the products of hippurate hydrolysis:

- Detection of Glycine (Rapid Method): This is the most common contemporary method. It utilizes ninhydrin as an indicator.^{[3][4]} Ninhydrin, a potent oxidizing agent, reacts with the alpha-amino group of glycine upon heating.^{[2][7]} This reaction leads to the formation of a deep purple or violet-blue colored complex known as Ruhemann's purple.^{[3][7][8]} The intensity of the color is proportional to the amount of glycine present.^[7]
- Detection of Benzoic Acid (Classical Method): The traditional, slower method involves detecting the presence of benzoic acid in the culture supernatant after incubation.^{[3][9]} An acidified ferric chloride reagent is added. If benzoic acid is present, it forms an insoluble, brown, flocculant precipitate of ferric benzoate, which persists after shaking.^[10]

Key Microbial Players: Who Hydrolyzes Hippurate?

The hippurate hydrolysis test is particularly valuable for the presumptive identification of the following microorganisms:

Microorganism	Gram Stain & Morphology	Other Key Characteristics	Clinical Significance
Streptococcus agalactiae (Group B Strep)	Gram-positive cocci	Catalase-negative, narrow zone of β -hemolysis	Leading cause of neonatal sepsis and meningitis
Campylobacter jejuni	Gram-negative, curved rods	Oxidase-positive, catalase-positive, microaerophilic	Common cause of bacterial gastroenteritis
Gardnerella vaginalis	Gram-variable rods	Catalase-negative, often associated with bacterial vaginosis	Component of the vaginal microbiome; overgrowth linked to bacterial vaginosis
Listeria monocytogenes	Gram-positive rods	Catalase-positive, motile at 25°C, β -hemolytic	Causes listeriosis, a serious infection in pregnant women, newborns, and immunocompromised individuals

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided with the understanding that appropriate personal protective equipment should be worn and all biological materials handled in accordance with laboratory safety guidelines.

Rapid Ninhydrin Method (Detection of Glycine)

This is the preferred method due to its speed and sensitivity.

Materials:

- **Sodium hippurate** tubes or disks
- Sterile distilled water or deionized water (pH 6.8-7.2)
- Ninhydrin reagent
- Sterile inoculating loops or swabs
- Incubator at 35-37°C
- Test tubes

Procedure:

- Reagent Preparation: If using commercially prepared tubes with lyophilized hippurate, add 0.2 mL (3-4 drops) of sterile distilled water to rehydrate the substrate.[\[4\]](#) If using hippurate disks, place a disk in a sterile tube with 0.2 mL of distilled water.[\[11\]](#)
- Inoculation: Using a sterile loop or swab, create a heavy suspension of the test organism from an 18-24 hour pure culture in the hippurate solution. The suspension should be visibly turbid.[\[1\]](#) It is critical to avoid transferring any agar, as proteins in the medium can lead to false-positive results.[\[9\]](#)
- Incubation: Cap the tube and incubate at 35-37°C for 2 hours.[\[1\]](#)[\[9\]](#)
- Addition of Ninhydrin: After the initial incubation, carefully add 2 drops of the ninhydrin reagent to the hippurate-organism mixture.[\[9\]](#)
- Second Incubation: Re-incubate the tube at 35-37°C for 15-30 minutes.[\[2\]](#)
- Observation: Observe the tube for color development at 10-minute intervals.[\[9\]](#)

Interpretation of Results:

- Positive: A deep blue or purple color develops within 30 minutes.[\[1\]](#)
- Negative: The solution remains colorless or develops a faint yellow or pink color.[\[2\]](#)

Classical Ferric Chloride Method (Detection of Benzoic Acid)

This method is less commonly used but provides a historical and alternative approach.

Materials:

- **Sodium hippurate** broth
- Acidified Ferric Chloride reagent (12% FeCl_3 in dilute HCl)
- Sterile inoculating loops
- Incubator at 35°C
- Centrifuge
- Test tubes

Procedure:

- Inoculation: Inoculate a tube of **sodium hippurate** broth with the test organism from a pure culture.
- Incubation: Incubate the broth at 35°C for 18-24 hours.[9]
- Centrifugation: After incubation, centrifuge the broth to pellet the bacterial cells.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean test tube.
- Addition of Ferric Chloride: Add a few drops of the acidified ferric chloride reagent to the supernatant.[9]
- Observation: Observe for the formation of a precipitate. The tube should be allowed to stand for 10 minutes.[9]

Interpretation of Results:

- Positive: A persistent brown, flocculant precipitate forms, indicating the presence of benzoic acid.[10]
- Negative: No precipitate forms, or a precipitate forms that dissolves upon shaking.

Quality Control: Ensuring Test Integrity

A self-validating system is crucial for the trustworthiness of any assay. For the hippurate hydrolysis test, the following quality control organisms should be run with each new batch of reagents and on a regular basis thereafter:

- Positive Control: *Streptococcus agalactiae* (e.g., ATCC 12386)
- Negative Control: *Streptococcus pyogenes* (e.g., ATCC 19615)

The expected results for these organisms must be obtained for the test results of unknown organisms to be considered valid.

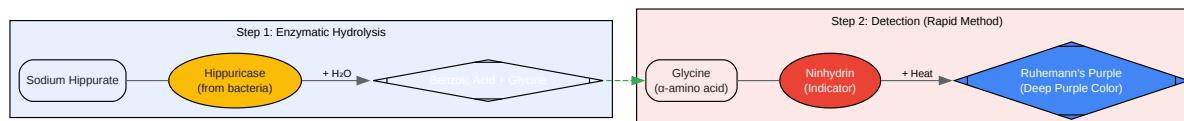
Clinical and Diagnostic Significance

The hippurate hydrolysis test plays a key role in the differentiation of several important bacteria:

- *Streptococcus agalactiae*: This test is a cornerstone for the presumptive identification of Group B streptococci, distinguishing them from other β -hemolytic streptococci like *Streptococcus pyogenes* (Group A), which are hippurate-negative.[5] Given the role of *S. agalactiae* in neonatal disease, its accurate and rapid identification is clinically vital.[12]
- *Campylobacter jejuni*: The hippurate test is critical for differentiating the common enteric pathogen *C. jejuni* (positive) from *Campylobacter coli* (negative).[2][5] This distinction is important for epidemiological tracking of campylobacteriosis. While generally reliable, some strains of *C. jejuni* can be hippurate-negative, necessitating the use of molecular methods for definitive identification in some cases.[13]
- *Gardnerella vaginalis*: Hippurate hydrolysis is a key reaction for the identification of *G. vaginalis*, a bacterium associated with bacterial vaginosis.[2]
- *Listeria monocytogenes*: This test aids in the identification of *L. monocytogenes*, the causative agent of listeriosis.[2]

Limitations and Considerations

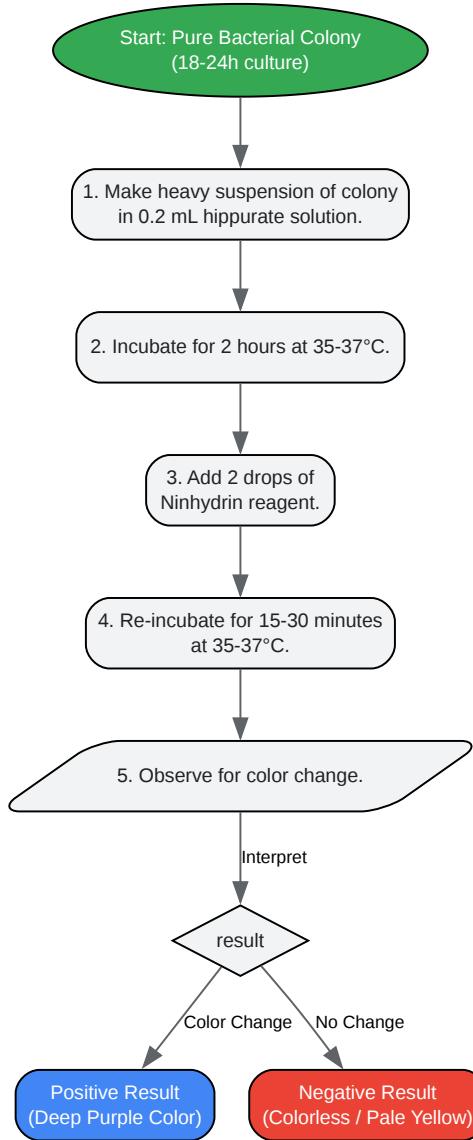
As with any biochemical test, the hippurate hydrolysis assay has limitations that users must be aware of:


- A false-positive result with the ninhydrin method can occur if the incubation period after adding the reagent exceeds 30 minutes.[6]
- The test medium must only contain hippurate, as ninhydrin can react with any free amino acids present in other growth media.[5][6]
- Some other bacterial species, such as certain viridans streptococci and enterococci, can also be hippurate positive.[5][14] Therefore, this test should be used as part of a battery of biochemical tests for a presumptive identification.
- A negative test does not entirely rule out *G. vaginalis*, as some biotypes can be hippurate-negative.[3]
- A sufficient inoculum is required to avoid false-negative results.[6]

Conclusion

The **sodium hippurate** hydrolysis test is a robust and valuable tool in the microbial identification workflow. Its simplicity, rapidity (especially the ninhydrin method), and clear endpoints make it a staple in clinical and research laboratories. A thorough understanding of its biochemical basis, strict adherence to protocol, and diligent quality control are essential for harnessing its full diagnostic power. While newer technologies continue to emerge, the foundational knowledge of such classical tests remains a hallmark of a proficient microbiologist.

Visualizing the Process


Biochemical Pathway of Hippurate Hydrolysis and Detection

[Click to download full resolution via product page](#)

Caption: Biochemical pathway of hippurate hydrolysis and ninhydrin detection.

Experimental Workflow: Rapid Hippurate Test

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the rapid hippurate hydrolysis test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. researchtweet.com [researchtweet.com]
- 5. Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations [microbiologynotes.com]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 9. Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations - Online Biology Notes [onlinebiologynotes.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. chem.mst.edu [chem.mst.edu]
- 12. Hippurate hydrolysis and Christie, Atkins, Munch-Peterson tests as epidemiological diagnostic tools for Streptococcus agalactiae carriage in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correct identification and discrimination between *Campylobacter jejuni* and *C. coli* by a standardized hippurate test and species-specific polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. storage.mtender.gov.md [storage.mtender.gov.md]
- To cite this document: BenchChem. [The Role of Sodium Hippurate in Microbial Identification: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348504#role-of-sodium-hippurate-in-microbial-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com